molecular formula C19H28N2O4 B11772884 (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid CAS No. 1420466-57-4

(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid

Cat. No.: B11772884
CAS No.: 1420466-57-4
M. Wt: 348.4 g/mol
InChI Key: PCABWSDUFIVMCS-VYIIXAMBSA-N
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Description

(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butylcarbamoyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions to introduce the piperidine ring and other functional groups .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its action can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-(3-(((tert-Butylcarbamoyl)oxy)methyl)phenyl)-3-methylpiperidine-1-carboxylic acid apart from similar compounds is its specific combination of functional groups and its stereochemistry. This unique structure allows it to interact with biological targets in a distinct manner, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

1420466-57-4

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

(2S)-2-[3-(tert-butylcarbamoyloxymethyl)phenyl]-3-methylpiperidine-1-carboxylic acid

InChI

InChI=1S/C19H28N2O4/c1-13-7-6-10-21(18(23)24)16(13)15-9-5-8-14(11-15)12-25-17(22)20-19(2,3)4/h5,8-9,11,13,16H,6-7,10,12H2,1-4H3,(H,20,22)(H,23,24)/t13?,16-/m0/s1

InChI Key

PCABWSDUFIVMCS-VYIIXAMBSA-N

Isomeric SMILES

CC1CCCN([C@@H]1C2=CC=CC(=C2)COC(=O)NC(C)(C)C)C(=O)O

Canonical SMILES

CC1CCCN(C1C2=CC=CC(=C2)COC(=O)NC(C)(C)C)C(=O)O

Origin of Product

United States

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